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2-Aminoisonicotinic acid
Compound Name:
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Cat. No.: B1371605
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Executive Summary

2-Aminoisonicotinic acid (2-AINA, CAS 13362-28-2) represents a privileged "push-pull*
heterocyclic scaffold.[1] Its utility stems from the electronic tension between the electron-rich
exocyclic amine at C2 and the electron-withdrawing carboxylic acid at C4, all superimposed on
an electron-deficient pyridine ring. This unique electronic landscape makes it a critical
intermediate in the synthesis of kinase inhibitors (e.g., targeting ALK, ROS1, PIM-1) and fused
bicyclic systems like pyrido[2,3-d]pyrimidines.

This guide provides a mechanistic breakdown of the molecule’s reactivity, offering validated
protocols for regioselective functionalization. We move beyond standard textbook descriptions
to address the practical challenges of working with this amphoteric, highly functionalized
heterocycle.

Electronic Structure & Reactivity Landscape

To successfully derivatize 2-AINA, one must understand the competing electronic forces. The
pyridine ring is naturally
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-deficient, making it resistant to Electrophilic Aromatic Substitution (EAS). However, the C2-
amino group is a potent electron donor (+M effect), sufficiently activating the ring to permit
EAS, while the C4-carboxyl group acts as a steric and electronic modulator.

The "Push-Pull" Resonance Map

The following directed graph illustrates the electronic vectors and consequent reactive sites.
Note the competition between the C3 and C5 positions.
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Figure 1: Electronic and steric vectors influencing the regioselectivity of 2-aminoisonicotinic
acid. The C5 position is the thermodynamic and kinetic favorite for electrophilic attack.

Electrophilic Functionalization: The C3 vs. C5 Battle

A common pitfall in manipulating 2-AINA is the assumption that the ortho (C3) position is the
primary target for halogenation due to proximity to the amine. In practice, the C5 position is the
dominant site for EAS (Halogenation, Nitration) due to two factors:

 Sterics: The C3 position is "sandwiched" between the amine and the carboxylic acid.

o Electronics: The para position (C5) relative to the amino group retains significant electron
density without the destabilizing steric clash of the C4 acid.

Protocol: Regioselective lodination at C5
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lodination is a critical step for subsequent Suzuki or Sonogashira couplings. Using N-
iodosuccinimide (NIS) in polar aprotic solvents provides the best control.

Validated Protocol:

o Dissolution: Dissolve 2-aminoisonicotinic acid (1.0 eq) in DMF (0.5 M). Note: The zwitterionic
nature makes solubility in non-polar solvents poor.

o Reagent Addition: Add NIS (1.05 eq) portion-wise at 0°C to control the exotherm.
e Reaction: Allow to warm to RT and stir for 4—6 hours.
e Monitoring: Monitor via LCMS (ESI+). Look for the shift from M+1 (139) to M+1 (265).

» Workup: Dilute with water/ice. The product, 2-amino-5-iodoisonicotinic acid, typically
precipitates as a beige solid. If not, adjust pH to ~4-5 (isoelectric point).

Data: Halogenation Conditions Comparison
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Major ]
Reagent Solvent Temp Yield Notes
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are
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reaction;

requires heat
MeCN 50°C C5-Chloro 50% q

which

degrades

SM.

Orthogonal Handles: Cyclization & Amidation

The coexistence of the C2-amine and C4-acid allows for the construction of fused heterocycles,
specifically pyrido[2,3-d]pyrimidines. This is the core scaffold for many kinase inhibitors (e.g.,
PIM-1 inhibitors).

Workflow: Synthesis of Pyrido[2,3-d]pyrimidine-4(3H)-

ones

This transformation typically requires activating the acid first, followed by a condensation with a
"C1" source (like formamide or triethyl orthoformate).

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371605?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing
2-Aminoisonicotinic Acid

. CDI, DMF
2. NH40H

Amide Formation
(C4-CONH2)

C(OEY)3, Ac20
Reflux

Cyclocondensation
(with Triethyl Orthoformate)

ing Closure

Pyrido[2,3-d]pyrimidine-4(3H)-one
(Kinase Inhibitor Core)

Click to download full resolution via product page

Figure 2: Synthetic pathway for converting 2-AINA into the bioactive pyrido[2,3-d]pyrimidine
scaffold.

Critical Process Parameters (CPPs)

o Amidation: Direct reaction of the acid with amines using DCC/DMAP can be sluggish due to
the competing nucleophilicity of the C2-amine (self-coupling risk).

o Solution: Protect the C2-amine (e.g., Boc-anhydride) OR use CDI (Carbonyl Diimidazole)
which activates the acid rapidly before the amine can interfere.

¢ Cyclization: The reaction with triethyl orthoformate requires anhydrous conditions. Water
generated during the reaction must be sequestered or removed (e.g., using Acetic Anhydride
as a co-solvent/scavenger).
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Nucleophilic Transformations: The Sandmeyer
Route

While the 2-position is naturally nucleophilic (amine), it can be inverted to an electrophile
(halogen) via the Sandmeyer reaction. This is essential if the target molecule requires a
carbon-carbon bond at C2 (via Suzuki coupling) or a different heteroatom (via SNAr).

Mechanism:
o Diazotization: Reaction with
in aqueous acid (HCl or

) at 0°C forms the diazonium salt.

o Displacement: The diazonium group (

) is an excellent leaving group, displaceable by halides (
) or water (
).

Cautionary Note: The diazonium intermediate of aminopyridines is less stable than that of
anilines. Temperature control (< 5°C) is non-negotiable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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Address: 3281 E Guasti Rd
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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